3,5-Dimethylisoxazole-4-sulfonamide
Overview
Description
3,5-Dimethylisoxazole-4-sulfonamide is a chemical compound with the molecular formula C5H8N2O3S and a molecular weight of 176.19 g/mol . This compound belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethylisoxazole-4-sulfonamide is BRD4 (Bromodomain-containing protein 4) . BRD4 is a protein that plays a crucial role in cancer therapy .
Mode of Action
This compound interacts with BRD4, inhibiting its activity . The compound DDT26, a derivative of this compound, has shown a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. Notably, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Pharmacokinetics
The compound is a solid and is recommended to be stored at room temperature , which may suggest its stability and potential bioavailability.
Result of Action
The result of this compound’s action is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The compound’s action results in DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest at the G1 phase .
Biochemical Analysis
Biochemical Properties
3,5-Dimethylisoxazole-4-sulfonamide plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. One of the key interactions involves bromodomains, which are protein modules that bind to acetylated lysines on histones and other proteins. This compound acts as an acetyl-lysine mimetic, displacing acetylated histone-mimicking peptides from bromodomains . This interaction is significant for its potential antiproliferative and anti-inflammatory properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of bromodomain-containing proteins such as BRD2 and BRD4, which play a role in gene transcription regulation . This inhibition can lead to changes in gene expression and cellular metabolism, impacting cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to bromodomains, displacing acetylated lysines and inhibiting their interaction with histones . This inhibition disrupts the epigenetic regulation of gene transcription, leading to changes in gene expression. Additionally, this compound may also inhibit other enzymes involved in cellular processes, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of bromodomain-containing proteins, resulting in prolonged changes in gene expression and cellular function . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antiproliferative and anti-inflammatory properties . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound is metabolized by enzymes such as cytochrome P450, which can modify its chemical structure and impact its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carriers and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, where it interacts with bromodomains and influences gene transcription . Additionally, this compound may also be found in other cellular compartments, where it can exert its effects on various biochemical processes.
Preparation Methods
The synthesis of 3,5-Dimethylisoxazole-4-sulfonamide can be achieved through various synthetic routes. One common method involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . This method is preferred due to its efficiency and eco-friendliness. Industrial production methods often employ similar strategies but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3,5-Dimethylisoxazole-4-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
3,5-Dimethylisoxazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3,5-Dimethylisoxazole-4-sulfonamide can be compared with other isoxazole derivatives, such as:
3,4,5-Trisubstituted isoxazoles: These compounds have different substitution patterns on the isoxazole ring, leading to variations in their biological activities.
4,5-Diphenyl-4-isoxazolines: These derivatives are known for their analgesic and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3,(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRGFHCFXQFLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407059 | |
Record name | 3,5-dimethylisoxazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-83-1 | |
Record name | 3,5-Dimethylisoxazole-4-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-dimethylisoxazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,5-dimethylisoxazole-4-sulfonamide in the synthesis of novel isoxazole derivatives?
A1: this compound serves as a crucial starting material for synthesizing a diverse range of novel 5-substituted-3-methylisoxazole-4-sulfonamide derivatives []. The researchers successfully demonstrated the versatility of this compound by reacting it with N-(dimethoxymethyl)-N,N-dimethylamine or various aromatic and heteroaromatic aldehydes. This approach allows for the introduction of diverse aryl/heteroaryl and aminovinyl substituents onto the isoxazole ring, expanding the potential applications of these compounds.
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